molecular formula C8H11BrN2O2 B12101321 Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate CAS No. 199480-29-0

Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B12101321
CAS No.: 199480-29-0
M. Wt: 247.09 g/mol
InChI Key: SSIPBMYALFVLGK-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative with a molecular formula of C₈H₁₀BrN₂O₂ (exact molecular weight: 261.08 g/mol). This compound features a pyrazole core substituted with a bromomethyl group at position 3, a methyl group at position 1, and an ethoxycarbonyl group at position 3. The bromomethyl group enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions or cross-coupling protocols .

Properties

CAS No.

199480-29-0

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)10-11(7)2/h4H,3,5H2,1-2H3

InChI Key

SSIPBMYALFVLGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid Ethyl Ester

The foundational step in several routes involves condensing diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This reaction proceeds via nucleophilic attack of methylhydrazine on the electron-deficient triple bond of diethyl butynedioate, followed by cyclization. Optimal conditions include refluxing in ethanol at 80°C for 6–8 hours, yielding 85–90% of the hydroxy intermediate.

Bromination Using Tribromophosphine Oxide

In CN112079781A, the hydroxy group at position 3 is brominated using tribromophosphine oxide (POBr₃) in dichloromethane. The reaction mechanism involves the formation of a phosphorus-oxygen intermediate, which facilitates the substitution of the hydroxyl group with bromine. While this method achieves 80–85% yield, it generates phosphine-containing wastewater, complicating industrial-scale applications.

Table 1: Bromination Parameters for Tribromophosphine Oxide Method

ParameterValue
Temperature0–5°C (controlled exotherm)
Reaction Time4–6 hours
SolventDichloromethane
Molar Ratio (POBr₃:Substrate)1.2:1
Yield80–85%

Substitution of Sulfonyloxy Precursors with Inorganic Bromides

Preparation of 3-Sulfonyloxy Pyrazole Carboxylates

CN114057686A describes a two-step approach starting with the synthesis of 3-sulfonyloxy pyrazole carboxylates. These intermediates are prepared by treating 3-hydroxy pyrazole derivatives with sulfonyl chlorides (e.g., mesyl chloride) in the presence of a base like triethylamine. The sulfonyloxy group acts as a superior leaving group compared to hydroxyl, enhancing bromination efficiency.

Bromination Using Sodium Bromide

The key innovation in CN114057686A is the use of sodium bromide as a brominating agent in toluene at 90°C. This method avoids hazardous reagents like POBr₃ and achieves 95.9% yield in Example 1. The reaction mechanism involves nucleophilic displacement, where bromide ions attack the electrophilic carbon adjacent to the sulfonyloxy group.

Table 2: Comparative Analysis of Bromination Reagents

ReagentYieldBy-ProductsCost (Relative)Scalability
POBr₃80–85%Phosphine oxidesHighLimited
NaBr95.9%Sulfonate saltsLowHigh
HBr Gas75–80%NoneModerateModerate

Direct Bromination of Pyrazole Methyl Groups

Electrophilic Bromination with Bromine

US4434292A’s oxidation of 2-pyrazoline intermediates with chlorine or hypochlorites suggests a pathway for introducing bromine via electrophilic aromatic substitution. However, direct bromination of the methyl group is less feasible due to the deactivating effect of the carboxylate ester, necessitating directing groups or harsh conditions.

Multi-Step Synthesis from Bromoacetone and Diethyl Oxalate

Condensation and Cyclization

CN113336703B outlines a 7-step synthesis starting with bromoacetone and diethyl oxalate. The initial aldol condensation forms a β-keto ester, which undergoes cyclization with methylhydrazine to yield a brominated pyrazole core. Subsequent steps include ammonolysis, methylation, and Boc protection, culminating in the target compound with an overall yield of 65–70%.

Bromination via Ammonolysis

A critical step involves bromination during the ammonolysis stage, where bromine substitutes an amine group under basic conditions. This method highlights the versatility of late-stage bromination but requires careful control of pH and temperature to prevent decomposition.

Environmental and Economic Considerations

Waste Management

The sodium bromide method (CN114057686A) generates sulfonate salts, which are non-toxic and easily separable, offering a 40% reduction in hazardous waste compared to POBr₃-based routes.

Cost Analysis

Inorganic bromides like NaBr cost approximately $5–10/kg, whereas POBr₃ exceeds $100/kg . For large-scale production, the NaBr route reduces raw material costs by 70%, making it economically superior.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also be performed to convert the ester group to an alcohol.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substituted Pyrazoles: Formed through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, structural modifications have enhanced efficacy against Mycobacterium tuberculosis .
  • Antiviral Activity : Similar pyrazole derivatives have shown potential antiviral properties, suggesting that this compound may also inhibit viral replication .

Case Study: Antimicrobial Activity

A study evaluated the antibacterial effects of this compound against common pathogens. The results indicated varying degrees of inhibition, with the following IC50 values:

Pathogen IC50 (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Mycobacterium tuberculosis25

These findings highlight its potential as a lead compound for developing new antibiotics.

Agricultural Chemistry

In agricultural science, this compound is utilized in the formulation of agrochemicals. Its applications include:

  • Pesticides : The compound is being explored for its ability to target specific pests while minimizing environmental impact.
  • Herbicides : Research indicates that derivatives can inhibit weed growth effectively, making them valuable in crop management strategies .

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound demonstrated a significant reduction in weed biomass compared to control plots:

Herbicide Concentration (g/ha) Weed Biomass Reduction (%)
0 (Control)0
1040
2070

This data underscores its effectiveness as a herbicide.

Materials Science

The compound is also investigated for its potential in materials science:

  • Polymer Synthesis : this compound can serve as a monomer in creating novel polymers with enhanced properties such as durability and resistance to environmental stressors.
  • Coatings : Research into coatings incorporating this compound suggests improved performance characteristics, including chemical resistance and mechanical strength .

Chemical Reactions and Mechanisms

The reactivity of this compound allows it to participate in various chemical reactions:

Types of Reactions

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate becomes evident when compared to related pyrazole derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound 3-(BrCH₂), 1-CH₃, 5-COOEt C₈H₁₀BrN₂O₂ 261.08 High reactivity for alkylation/arylation reactions
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate 3-(HOCH₂), 1-CH₃, 5-COOEt C₈H₁₂N₂O₃ 184.19 Lower reactivity; precursor for esterification
Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate 4-Br, 3-(BrCH₂), 1-CH₃, 5-COOEt C₈H₉Br₂N₂O₂ 341.98 Dual bromine sites for cross-coupling reactions
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate 3-Ph, 5-COOEt C₁₂H₁₂N₂O₂ 216.24 Aromatic substituent enhances π-π interactions
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate 1-Bn, 4-Br, 3-CH₃, 5-COOEt C₁₄H₁₅BrN₂O₂ 323.18 Bulky benzyl group modifies steric hindrance
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid 3-Br, 4-CH₃, 5-COOH C₅H₅BrN₂O₂ 205.01 Acidic functionality for salt formation

Key Research Findings

Reactivity and Synthetic Utility :

  • The bromomethyl group in this compound enables facile nucleophilic substitutions, contrasting with its hydroxymethyl analog (), which requires activation for further functionalization .
  • Compared to ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate (), the target compound lacks a bromine at position 4, reducing steric complexity while retaining reactivity at position 3.

Biological and Agrochemical Relevance: Pyrazole esters with bromine or aromatic substituents (e.g., 3-phenyl or 1-benzyl derivatives) exhibit apoptosis-inducing activity in HUVEC cells at micromolar concentrations (). However, bromomethyl derivatives may offer enhanced bioactivity due to their electrophilic nature .

Crystallographic and Structural Insights :

  • Pyrazole derivatives with bulky substituents (e.g., tert-butyl in Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, ) exhibit distinct crystal packing patterns due to steric effects, whereas bromomethyl analogs may form hydrogen bonds via ester carbonyl groups .

Similarity Metrics :

  • Quantitative similarity analyses () rank 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (similarity score: 0.89) and Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (0.75) as closest analogs, though functional group differences (carboxylic acid vs. ester) limit direct comparability .

Biological Activity

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10BrN2O2C_8H_{10}BrN_2O_2, with a molecular weight of approximately 247.09 g/mol. The compound features a bromomethyl group at the 3-position, a methyl group at the 1-position, and an ethyl ester group attached to the carboxylic acid at the 5-position. This unique substitution pattern is critical for its biological activity.

Biological Activities

Pharmacological Properties:
Compounds in the pyrazole class, including this compound, have been studied for various biological activities, including:

  • Antimicrobial Activity: Pyrazole derivatives have shown promising results against various microbial strains.
  • Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory properties, similar to other pyrazoles that inhibit cyclooxygenase (COX) enzymes.
  • Anticancer Potential: Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, warranting further investigation into their mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative analysis with other pyrazole derivatives reveals insights into its potential efficacy:

Compound NameMolecular FormulaUnique Features
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₉N₃O₂Contains an amino group instead of bromomethyl
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylateC₇H₉BrN₂O₂Bromine at the 4-position instead of the 3-position
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylateC₇H₉BrN₃O₂Amino group at the 5-position; bromine at 4-position

The presence of electron-withdrawing groups (such as bromine) can enhance lipophilicity and improve binding interactions with biological targets.

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of pyrazole derivatives, including this compound:

  • Anti-inflammatory Activity: Research has shown that certain pyrazolo[1,5-a]quinazoline derivatives exhibit significant anti-inflammatory effects through inhibition of MAPK pathways. Similar mechanisms may be applicable to this compound due to its structural similarities .
  • Cytotoxicity Against Cancer Cells: In vitro studies have indicated that some pyrazole derivatives can induce apoptosis in cancer cell lines. The specific impact of this compound on these pathways remains to be elucidated but shows promise based on related compounds .
  • Antimicrobial Studies: Preliminary investigations into the antimicrobial properties of related pyrazoles suggest that this compound may exhibit similar efficacy against pathogenic bacteria and fungi .

Q & A

Q. How can researchers optimize the synthesis conditions for Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate?

Methodological Answer: Synthesis optimization typically involves evaluating reaction parameters such as temperature, solvent polarity, and catalyst efficiency. For bromomethyl substitution, nucleophilic displacement of a chloro or hydroxyl precursor using brominating agents (e.g., PBr₃ or NaBr/H₂SO₄) is common. Key steps include:

  • Precursor Selection : Starting with ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate reduces side reactions compared to chloro derivatives .
  • Reagent Efficiency : PBr₃ in anhydrous THF at 0–5°C minimizes ester hydrolysis while maximizing bromomethyl yield (>80%) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and byproducts. Monitor via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.35–4.45 ppm (q, J=7.1 Hz) confirm the ethyl ester. A singlet at δ 3.85–3.95 ppm indicates the N-methyl group. The bromomethyl proton appears as a singlet at δ 4.60–4.70 ppm .
    • ¹³C NMR : A carbonyl signal at ~165 ppm (ester) and a C-Br signal at ~30 ppm are diagnostic .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 263.0 (calculated: 262.04) .
  • Elemental Analysis : Validate purity (>98%) with ≤0.3% deviation from theoretical C, H, N values .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes or receptors with known pyrazole interactions (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution (MIC against S. aureus, E. coli) with 6.25–100 µg/mL concentrations .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72h exposure .
  • Controls : Include chloramphenicol (antimicrobial) and cisplatin (cytotoxicity) as positive controls .

Advanced Research Questions

Q. How can reaction mechanisms for bromomethyl substitution be validated experimentally?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to track bromomethyl group formation (C-Br stretch at 550–600 cm⁻¹) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to identify proton transfer steps in intermediates .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict transition states and activation energy barriers for bromination pathways .

Q. How do structural modifications (e.g., bromo vs. chloro substituents) impact bioactivity?

Methodological Answer:

  • Comparative SAR Analysis :
    • Anticancer Activity : Bromomethyl derivatives show 2–3x higher IC₅₀ values than chloro analogs in MCF-7 cells due to enhanced lipophilicity (logP bromo: 2.1 vs. chloro: 1.8) .
    • Enzyme Inhibition : Bromo-substituted compounds exhibit stronger COX-2 inhibition (Ki = 0.8 µM) compared to chloro (Ki = 1.5 µM), attributed to halogen bonding with Arg120 .
  • Data Reconciliation : Address contradictions (e.g., variable antimicrobial results) by standardizing assay conditions (e.g., pH, inoculum size) .

Q. What strategies resolve discrepancies in reported biological data for this compound?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed ester) that may skew bioactivity results .
  • Dose-Response Refinement : Conduct 10-point dilution assays (0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify consensus trends (e.g., consistent cytotoxicity in leukemia vs. variable solid tumor responses) .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate nucleophilic attack by amines or thiols on the bromomethyl group to predict substitution sites .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., EGFR kinase) to prioritize synthetic analogs for testing .
  • QSPR Modeling : Relate Hammett σ⁺ values of substituents to reaction rates in SN2 pathways .

Q. What advanced techniques characterize its solid-state properties for material science applications?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal packing (e.g., P2₁/c space group) to assess intermolecular halogen bonding .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~220°C) for polymer composite applications .
  • DSC : Identify melting transitions (Tm ~98–102°C) and polymorphic forms .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

Methodological Answer:

  • Strain Variability : Activity against Gram-positive bacteria (e.g., S. aureus) is more consistent (MIC = 12.5 µg/mL) than Gram-negative species due to outer membrane permeability differences .
  • Compound Stability : Hydrolysis of the ester group in aqueous media (t½ ~8h at pH 7.4) reduces efficacy in prolonged assays .
  • Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., reserpine) enhances activity 4–8x in resistant strains .

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